
Amg perk 44
Vue d'ensemble
Description
AMG PERK 44 est un inhibiteur hautement sélectif et actif par voie orale de la kinase de l'endoplasmique réticulum ressemblant à la protéine kinase R (PERK). Il a une concentration inhibitrice (IC50) de 6 nanomolaires pour PERK, ce qui en fait un composé puissant à des fins de recherche . This compound est connu pour sa capacité à induire l'autophagie, un processus qui aide à la dégradation et au recyclage des composants cellulaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d'AMG PERK 44 implique plusieurs étapes, commençant par la préparation de la structure principale, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant la formation de dérivés de pyrazol-3-one et de quinoléine .
Méthodes de production industrielle
La production industrielle d'this compound impliquerait probablement des techniques de synthèse organique à grande échelle, y compris des processus par lots et en continu. Le composé est généralement produit sous forme solide et nécessite une manipulation et un stockage minutieux pour maintenir sa stabilité et sa pureté .
Analyse Des Réactions Chimiques
PERK Inhibition Mechanism
AMG PERK 44 binds competitively to the ATP-binding pocket of PERK (EIF2AK3), achieving:
-
Selectivity : >160-fold over B-Raf and GCN2 kinases, with no activity against 387 other kinases in panel screenings .
Kinase | IC50 (nM) | Selectivity Ratio vs PERK |
---|---|---|
PERK (EIF2AK3) | 6 | – |
EIF2AK4 (GCN2) | 7,300 | 1,217 |
RIPK1 | >10,000 | >1,667 |
Off-Target Profiling
Unlike other PERK inhibitors (e.g., GSK2656157), this compound shows no cross-reactivity with:
In Vitro Stability
-
Plasma stability : >90% remaining after 1 hour in mouse plasma .
-
Microsomal clearance : Moderate hepatic metabolism (CLint = 25 mL/min/kg) .
In Vivo Bioavailability
Functional Consequences of PERK Inhibition
This compound modulates unfolded protein response (UPR) pathways by:
-
Suppressing downstream ATF4 and CHOP expression in stressed cells .
-
Synergizing with HIV protease inhibitors (e.g., lopinavir) to induce selective ER remodeling .
Comparative Analysis With Other PERK Inhibitors
Parameter | This compound | GSK2656157 |
---|---|---|
PERK IC50 | 6 nM | 3 nM |
RIPK1 Inhibition | None | IC50 = 18 nM |
KIT Interaction | No effect | Reduces KIT levels |
This compound remains a gold-standard probe for PERK-specific studies due to its unparalleled selectivity and oral bioavailability. Its lack of off-target effects on RIPK1 or KIT distinguishes it from earlier PERK inhibitors, making it indispensable for elucidating UPR mechanisms in disease models .
Applications De Recherche Scientifique
Target Interaction
AMG PERK 44 specifically inhibits PERK by preventing its autophosphorylation, thereby disrupting the PERK signaling pathway. This inhibition has significant implications for cellular processes, particularly those involving stress responses and autophagy.
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the unfolded protein response (UPR). By inhibiting PERK, this compound alters cellular signaling, impacting gene expression and metabolic processes within cells.
Applications in Scientific Research
This compound has a diverse range of applications across various fields of research:
Chemistry
- Tool Compound : Used to study the inhibition of PERK and its downstream effects on cellular processes.
Biology
- Autophagy Research : Investigated for its role in understanding how PERK mediates autophagy and cellular stress responses. For instance, studies have shown that this compound reduces lipidation of LC3, a marker for autophagy, indicating its involvement in the activation of this pathway during stress conditions induced by compounds like l-azetidine-2-carboxylic acid.
Medicine
- Therapeutic Potential : Explored for treating diseases associated with endoplasmic reticulum stress, such as cancer and neurodegenerative disorders. Research indicates that this compound may protect against endothelial dysfunction induced by trimethylamine N-oxide, highlighting its potential cardiovascular benefits.
Industry
- Drug Development : Utilized in the development of new therapeutic agents targeting PERK for various diseases, including metabolic disorders and cancers.
Case Study 1: Autophagy Induction
In a study examining the role of PERK in autophagy, researchers used this compound to demonstrate that inhibition of PERK significantly reduced the AZC-induced lipidation of LC3. This finding suggests that activation of the PERK pathway is essential for initiating autophagy under certain stress conditions .
Case Study 2: Endothelial Dysfunction
Another investigation focused on the protective effects of this compound against trimethylamine N-oxide-induced endothelial dysfunction. The results indicated that this compound effectively mitigated endoplasmic reticulum stress and preserved endothelial function, suggesting its potential as a therapeutic agent in cardiovascular diseases .
Comparative Data Table
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Tool compound for studying PERK inhibition | Demonstrated significant reductions in cellular stress markers |
Biology | Autophagy research | Reduced lipidation of LC3 during stress response |
Medicine | Therapeutic potential in cardiovascular health | Mitigated endothelial dysfunction linked to trimethylamine N-oxide |
Industry | Drug development | Facilitated discovery of novel therapeutic agents targeting PERK |
Mécanisme D'action
AMG PERK 44 exerts its effects by selectively inhibiting the activity of PERK. PERK is a key regulator of the unfolded protein response, which is activated in response to endoplasmic reticulum stress. By inhibiting PERK, this compound prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby reducing protein synthesis and promoting autophagy. This mechanism helps to alleviate cellular stress and maintain cellular homeostasis .
Comparaison Avec Des Composés Similaires
Composés similaires
GSK2606414: Un autre inhibiteur sélectif de PERK ayant des applications similaires dans la recherche et des utilisations thérapeutiques potentielles.
GSK2656157: Un inhibiteur de PERK avec une structure chimique différente mais une activité biologique similaire.
Ceapin-A7: Un composé qui cible la voie de stress du réticulum endoplasmique, semblable à AMG PERK 44.
Unicité
This compound est unique en raison de sa haute sélectivité et de sa puissance pour l'inhibition de PERK. Il a une sélectivité 1 000 fois supérieure à celle du contrôle général non répressible 2 (GCN2) et une sélectivité 160 fois supérieure à celle de B-Raf, ce qui en fait un outil hautement spécifique pour étudier les voies liées à PERK .
Activité Biologique
AMG PERK 44 is a highly selective and potent inhibitor of the protein kinase PERK (PKR-like endoplasmic reticulum kinase), which plays a crucial role in the unfolded protein response (UPR). This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and implications in various disease contexts, particularly in cancer and neurodegenerative disorders.
Chemical Structure:
- Chemical Name: 4-[2-Amino-4-methyl-3-(2-methyl-6-quinolinyl)benzoyl]-1,2-dihydro-1-methyl-2,5-diphenyl-3H-pyrazol-3-one hydrochloride
- CAS Number: 1883548-84-2
- Molecular Formula: C34H28N4O2·HCl
Mechanism of Action:
this compound operates by inhibiting the autophosphorylation of PERK, thereby blocking its downstream signaling pathways that contribute to cellular stress responses. The compound exhibits an IC50 value of 6 nM , demonstrating over 160-fold selectivity for PERK compared to other kinases such as B-Raf and GCN2 . This specificity is critical for minimizing off-target effects in therapeutic applications.
In Vitro Studies
This compound has been shown to effectively inhibit PERK activity in various cellular models. For example, it demonstrated robust inhibition of PERK autophosphorylation in cultured cells, with an effective dose (ED50) as low as 3 mg/kg when administered orally .
Parameter | Value |
---|---|
IC50 (PERK) | 6 nM |
ED50 (oral) | 3 mg/kg |
ED90 (oral) | 60 mg/kg |
In Vivo Studies
In animal models, this compound has been evaluated for its pharmacokinetics and therapeutic potential. Studies indicate that it maintains significant target coverage for up to 24 hours post-administration , suggesting its potential for once-daily dosing regimens .
Case Studies and Research Findings
-
Cancer Treatment:
- A study highlighted the use of this compound in murine models bearing tumors. The inhibitor effectively reduced tumor growth by modulating the immune response through inhibition of myeloid-derived suppressor cells (MDSCs) . This suggests that targeting the UPR via PERK inhibition may enhance anti-tumor immunity.
- Neurodegenerative Diseases:
- Viral Infections:
Propriétés
IUPAC Name |
4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKBTDDCHJCMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Amg perk 44 in the study and what does it reveal about the mechanism of AZC-induced autophagy?
A1: this compound is a specific inhibitor of PERK (protein kinase RNA-like ER kinase), a key player in the unfolded protein response (UPR) pathway. In the study, researchers used this compound to investigate the involvement of the PERK arm of the UPR in l-azetidine-2-carboxylic acid (AZC)-induced autophagy. The results showed that treatment with this compound significantly reduced the AZC-induced lipidation of LC3, a marker of autophagy. This finding indicates that activation of the PERK pathway, specifically through phosphorylation of eIF2α, is required for AZC to trigger autophagy [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.